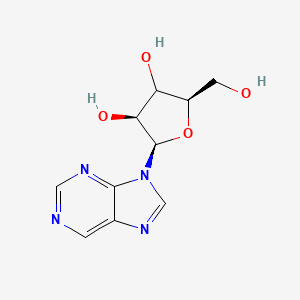
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of nucleotides and nucleic acids. It is commonly found in various antiviral and anticancer drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol typically involves the condensation of a purine base with a sugar moiety. One common method is the Vorbrüggen glycosylation, where a protected sugar is reacted with a silylated purine base in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of halogenated nucleosides.
Applications De Recherche Scientifique
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Incorporated into antiviral and anticancer drugs due to its ability to inhibit viral replication and cancer cell proliferation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in molecular biology.
Mécanisme D'action
The compound exerts its effects by incorporating into nucleic acids, disrupting the normal synthesis and function of DNA and RNA. It targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, leading to the termination of the elongation process. This mechanism is particularly effective in inhibiting the replication of viruses and the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
Deoxyadenosine: A deoxy derivative with a similar role in DNA synthesis.
Vidarabine: An antiviral drug with a similar structure but different pharmacological properties.
Uniqueness
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol is unique due to its specific stereochemistry and its ability to be incorporated into nucleic acids, making it a valuable tool in antiviral and anticancer therapies. Its distinct mechanism of action and broad range of applications set it apart from other nucleoside analogs.
Propriétés
Formule moléculaire |
C10H12N4O4 |
|---|---|
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7?,8+,10-/m1/s1 |
Clé InChI |
MRWXACSTFXYYMV-LCFZEIEZSA-N |
SMILES isomérique |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)

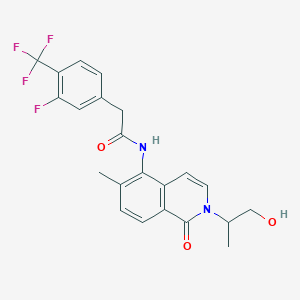

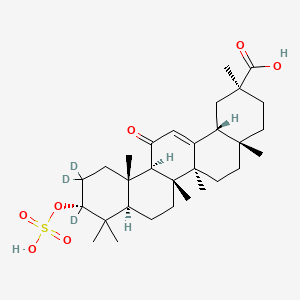

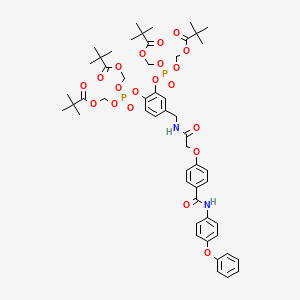
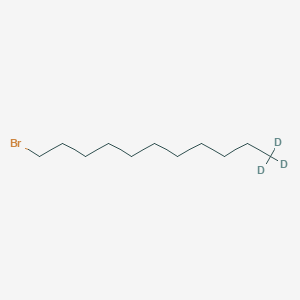
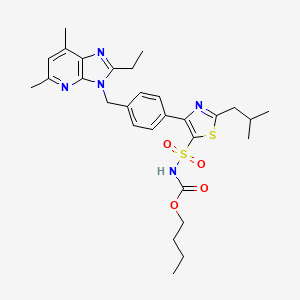
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)

